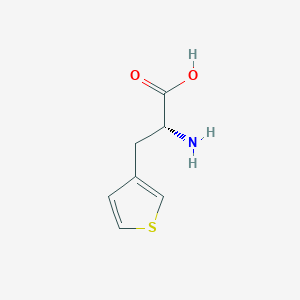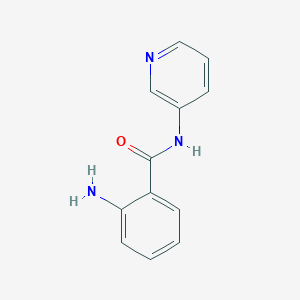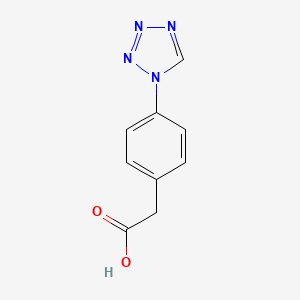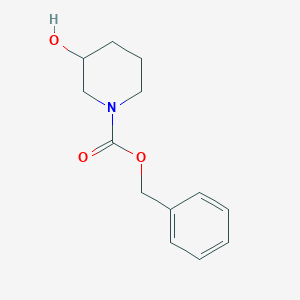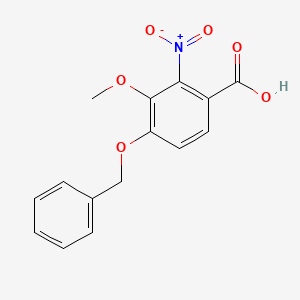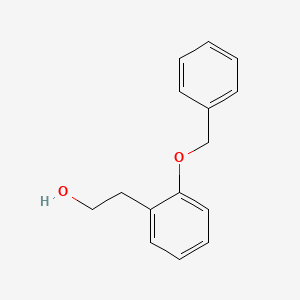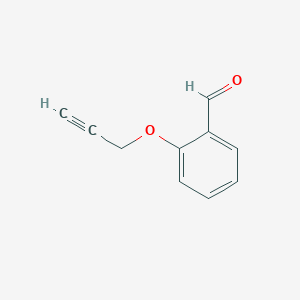
2-(2-炔丙氧基)苯甲醛
描述
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed reactions or the use of reagents such as diisobutylaluminum hydride (DIBAL-H) and Grignard reagents. For instance, α-benzyloxy aldehydes having a chiral tertiary center have been synthesized in high enantiomeric excess through such treatments, showcasing the versatility in synthesizing complex molecules from simpler aldehyde precursors (Asami & Mukaiyama, 1983).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 2-(2-Propynyloxy)benzenecarbaldehyde, such as 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde, reveals intricate details about their crystal structure. These compounds often exhibit intramolecular hydrogen bonding and intermolecular π-π stacking, contributing to their stability and reactivity (Chen, 2016).
Chemical Reactions and Properties
Chemical reactions involving compounds like 2-(2-Propynyloxy)benzenecarbaldehyde include Pd(II)-catalyzed cyclization to form oxazole derivatives. This method allows for the synthesis of substituted 5-oxazolecarbaldehydes from propargylamides, showcasing the compound's ability to undergo cyclization to form heterocyclic structures (Beccalli et al., 2008).
Physical Properties Analysis
The synthesis and analysis of closely related compounds provide insights into their physical properties, including solubility, boiling points, and stability under various conditions. These properties are essential for determining the compound's suitability for specific reactions and applications.
Chemical Properties Analysis
The chemical properties of 2-(2-Propynyloxy)benzenecarbaldehyde derivatives, such as their reactivity with various reagents, ability to undergo cyclization, and formation of complex structures through reactions like the Vilsmeyer reaction, are critical for their application in organic synthesis. Studies on compounds like 4,6-dihydroxy-2-[2-(4-hydroxy-phenyl)-vinyl]-benzene-1,3-dicarbaldehyde highlight the chemical versatility and reactivity of these aldehyde derivatives (Huang et al., 2007).
科学研究应用
电子自旋共振研究
2-(2-炔丙氧基)苯甲醛在结构上与苯-1,3-二甲醛相关。后者因其独特的分子内电子交换特性而受到研究,特别是其自由基阴离子形式,在电子自旋共振 (ESR) 研究中显示出交替的线宽效应。这项研究有助于我们理解有机分子中的电子转移过程 (Shohoji 等人,1986)。
α-苄氧基醛的合成
α-苄氧基醛的合成,其中包括与 2-(2-炔丙氧基)苯甲醛在结构上相似的化合物,已经得到探索。这些化合物已合成具有手性叔丁基中心,展示了它们在不对称有机合成中的潜力 (Asami 和 Mukaiyama,1983)。
促进环化反应
在一项探索苯并咪唑合成的研究中,一种与 2-(2-炔丙氧基)苯甲醛在结构上相关的化合物促进了环化反应,突出了其作为有机合成中催化剂或中间体的潜力 (Gladysz、Safaei 和 Nouri,2014)。
在聚合物化学中的应用
对聚(亚苯基乙烯基)的合成研究,其中包括苯甲醛的衍生物,揭示了这些化合物在新型聚合物开发中的作用,这些聚合物在材料科学中具有潜在应用 (Saito 等人,1995)。
新型有机化合物的开发
与 2-(2-炔丙氧基)苯甲醛密切相关的取代苯-1,2-二甲醛的合成和研究对于开发具有在医学和材料科学等各个领域潜在应用的新型有机化合物至关重要 (Peter 等人,2007)。
催化和有机合成
进一步的研究证明了相关醛化合物在催化和有机合成中的效用,提供了对这类有机化合物在化学反应中不同应用的见解 (Ghosh 和 Ray,2017)。
抗菌研究
研究环烷甲醛以合成具有抗菌特性的新型化合物,突出了与 2-(2-炔丙氧基)苯甲醛相关的化合物的潜在医学应用 (Grygoriv 等人,2017)。
有机合成中的催化应用
关于在苯并恶唑衍生物合成中使用 Ag@TiO2 纳米复合材料的研究,涉及芳香醛如苯甲醛,强调了这些化合物在催化和有机合成中的作用 (Maleki 等人,2015)。
属性
IUPAC Name |
2-prop-2-ynoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h1,3-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEERMPFPCWSJLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342568 | |
| Record name | 2-(2-Propynyloxy)benzenecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Propynyloxy)benzenecarbaldehyde | |
CAS RN |
29978-83-4 | |
| Record name | 2-(2-Propynyloxy)benzenecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Propargyloxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




